7-Aminoheptanenitrile

Description

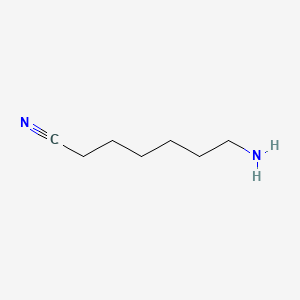

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-aminoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-6-4-2-1-3-5-7-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOPSPUFLXTNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177756 | |

| Record name | Heptanenitrile, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23181-80-8 | |

| Record name | 7-Aminoheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23181-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanenitrile, 7-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023181808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanenitrile, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Aminoheptanenitrile and Its Derivatives

Established Reaction Pathways for Direct Synthesis

Traditional organic synthesis offers several routes for the direct introduction of an amino group into a heptanenitrile (B1581596) framework. These methods often involve the transformation of a precursor molecule containing a suitable leaving group or a reducible functional group at the 7-position.

Regioselective Amination of Halogenated Heptanenitrile Precursors

The synthesis of 7-aminoheptanenitrile can be achieved through the regioselective amination of 7-haloheptanenitrile precursors, such as 7-bromoheptanenitrile (B124884) or 7-chloroheptanenitrile. A classic and reliable method for this transformation is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This reaction involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the liberation of the primary amine. wikipedia.orgnrochemistry.com

The process begins with the reaction of potassium phthalimide with a 7-haloheptanenitrile. The phthalimide anion acts as an ammonia (B1221849) surrogate, undergoing an SN2 reaction with the electrophilic carbon bearing the halogen. masterorganicchemistry.com This step is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution. nrochemistry.com The resulting N-(6-cyanohexyl)phthalimide is then cleaved to release the desired primary amine. Hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695), is a common method for this deprotection step, yielding this compound and phthalhydrazide (B32825) as a byproduct. wikipedia.orgnrochemistry.com

While direct amination with ammonia can be an alternative, it often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the products. The Gabriel synthesis elegantly circumvents this issue by using a protected form of the amine, ensuring the selective formation of the primary amine. masterorganicchemistry.com A synthesis starting from 7-bromoheptanenitrile to produce a derivative of this compound has been documented in the literature, highlighting the viability of this approach. ethz.chresearchgate.net

Controlled Reduction of Nitro-Substituted Heptanenitrile Analogues

Another established pathway for the synthesis of this compound involves the controlled reduction of a 7-nitroheptanenitrile precursor. The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis, and various methods can be employed for this purpose. sioc-journal.cn

Catalytic hydrogenation is a widely used and environmentally benign method for this conversion. sioc-journal.cntcichemicals.com This process typically involves reacting the nitro-substituted heptanenitrile with hydrogen gas in the presence of a metal catalyst. chemistrytalk.org Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. tcichemicals.comrsc.org The reaction is usually carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere.

The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the nitrile functionality. For instance, palladium-based catalysts are known for their high activity and selectivity in the hydrogenation of nitro groups. rsc.org The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine.

Catalytic Strategies for Industrial and Laboratory-Scale Production

For larger-scale production, catalytic methods are often preferred due to their efficiency, selectivity, and potential for continuous operation. The partial hydrogenation of aliphatic dinitriles represents a particularly promising route to ω-aminoalkanenitriles like this compound.

Partial Hydrogenation of Aliphatic Dinitriles (e.g., Adiponitrile)

The selective partial hydrogenation of an α,ω-dinitrile, such as pimelonitrile (heptane-1,7-dinitrile), offers a direct route to this compound. googleapis.comgoogle.com This reaction requires a catalyst that can selectively reduce one of the two nitrile groups to a primary amine while leaving the other intact. The industrial synthesis of 6-aminocapronitrile from adiponitrile (B1665535) serves as a well-established model for this type of transformation. justia.com

The key challenge in this process is to control the reaction to prevent the further hydrogenation of the initially formed aminonitrile to the corresponding diamine (in this case, 1,7-diaminoheptane) or the formation of secondary and tertiary amines through side reactions. The presence of a base is often employed to improve the selectivity towards the primary aminonitrile. nih.gov

The reaction is typically carried out in the liquid phase under hydrogen pressure. The choice of solvent, temperature, pressure, and catalyst are critical parameters that must be optimized to achieve high selectivity and yield of the desired aminonitrile.

Design and Optimization of Heterogeneous Catalytic Systems

The development of efficient and robust heterogeneous catalysts is paramount for the industrial viability of this compound production via dinitrile hydrogenation. These catalysts should exhibit high activity, selectivity, and stability under the reaction conditions.

Transition metals, particularly those from Group VIII of the periodic table, have shown significant promise as catalysts for nitrile hydrogenation.

Cobalt Catalysts: Cobalt-based catalysts, especially Raney cobalt, are frequently used for the hydrogenation of nitriles. nrochemistry.com They have been shown to be effective in the partial hydrogenation of aliphatic dinitriles to aminonitriles. nih.gov The activity and selectivity of cobalt catalysts can be influenced by the presence of promoters and the specific preparation method of the catalyst. For instance, iron is a common promoter for cobalt catalysts in this application. cymitquimica.com

| Catalyst | Substrate | Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| Raney Cobalt | Aliphatic Dinitriles | Aminonitriles | High | nih.gov |

| Co/SiO₂ | Butyronitrile | Butylamine | High | nrochemistry.com |

Ruthenium Catalysts: Ruthenium catalysts have emerged as highly effective for the selective hydrogenation of nitriles to primary amines. tandfonline.com Both homogeneous and heterogeneous ruthenium catalysts have been developed. Supported ruthenium catalysts, such as Ru/C, are attractive for industrial applications due to their ease of separation and reuse. tandfonline.com Homogeneous ruthenium complexes, while often exhibiting high activity and selectivity, can present challenges in catalyst recovery. wikipedia.orggoogle.com The selectivity of ruthenium catalysts can be tuned by the choice of ligands and reaction conditions. google.comtandfonline.com

| Catalyst | Substrate | Product | Conversion (%) | Selectivity to Primary Amine (%) | Reference |

|---|---|---|---|---|---|

| Ru/C | Octanenitrile | Octan-1-amine | up to 99 | ~60 | tandfonline.com |

| [Ru(p-cymene)Cl₂]₂ | Aromatic Nitriles | Primary Amines | Good | Good | google.com |

Bimetallic Systems: Bimetallic catalysts, which contain two different metals, can offer synergistic effects that lead to improved catalytic performance compared to their monometallic counterparts. In the context of nitrile hydrogenation, bimetallic systems such as those containing cobalt and iron have been investigated. cymitquimica.com The second metal can modify the electronic and geometric properties of the active sites, leading to enhanced activity, selectivity, and stability. For example, the addition of a second metal to a nickel catalyst has been shown to improve chemoselectivity in hydrogenation reactions. sioc-journal.cn

| Catalyst |

|---|

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. This has led to the exploration of innovative techniques like microwave-assisted synthesis and the application of green chemistry principles to the synthesis of aminonitriles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comrsc.orgresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.comresearchgate.netnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitrogen-containing heterocycles and other nitrogenous compounds. tandfonline.comrsc.orgchim.it For example, microwave-assisted cyclization of nitriles with other reagents has been shown to produce imidazoles and other heterocyclic structures in significantly shorter times than conventional heating. tandfonline.com The use of microwave heating can also enable solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.netnih.gov

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Imidazole Synthesis | 24-48 hours | 75-105 minutes | tandfonline.com |

| Pyrrolidine Synthesis | Low or no yield | 70-99% yield | rsc.org |

| Pyrrole Synthesis | Longer reaction times | 2-4 minutes (on silica (B1680970) gel) | tandfonline.com |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgmdpi.com The synthesis of aminonitriles, including this compound, can be made more sustainable by incorporating these principles.

One key aspect is the use of safer reagents. The traditional Strecker synthesis of α-aminonitriles often employs highly toxic cyanide sources like HCN or KCN. mdpi.com Research has focused on finding less hazardous alternatives, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium hexacyanoferrate(II). organic-chemistry.orgmdpi.com Solvent-free reaction conditions are another important green chemistry approach, as they eliminate the need for potentially harmful and difficult-to-recycle solvents. organic-chemistry.orgorganic-chemistry.org The use of water as a solvent is also highly desirable due to its non-toxic and environmentally benign nature. mdpi.comnih.gov

Catalysis is a cornerstone of green chemistry, and the development of efficient and recyclable catalysts is a major focus. researchgate.net This includes the use of organocatalysts and solid-supported catalysts that can be easily separated from the reaction mixture and reused. researchgate.netmdpi.com

Synthetic Routes to Structurally Related Aminoheptanenitrile Analogues and Intermediates

The development of synthetic methods for analogues of this compound is important for exploring structure-activity relationships and for the synthesis of other valuable compounds.

For instance, the synthesis of 7-hydroxycoumarins has been achieved through solid-acid catalyzed reactions of phenols with carboxylic acids or their esters. psu.edu These reactions often involve an initial esterification followed by a ring-closing reaction. psu.edu Other routes to hydroxy-substituted aromatic compounds involve multi-component reactions. scielo.br For example, three-component reactions of 7-hydroxycoumarins, acetylenic esters, and aromatic aldehydes have been reported. scielo.br Furthermore, tandem reactions, such as the TsOH-mediated reaction of 1-(2-hydroxyphenyl)-2-phenylethanone (B1330380) and Meldrum's acid, have been developed for the synthesis of hydroxylated naphthocoumarins. rsc.org

While not directly related to heptanenitriles, the synthesis of amino-hydroxy-naphthalene derivatives often involves the reaction of dihydroxynaphthalenes in a protic solvent like water. google.com These examples highlight the types of reactions and starting materials that could potentially be adapted for the synthesis of 7-hydroxy-3-aminoheptanenitriles.

Chemical Reactivity and Mechanistic Investigations of 7 Aminoheptanenitrile

Transformations Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, enabling its conversion into other important functional groups such as carboxylic acids and amines, or its participation in the construction of cyclic systems.

The nitrile group of 7-aminoheptanenitrile can be hydrolyzed to yield 7-aminoheptanoic acid. This transformation is a cornerstone reaction for nitriles and can be catalyzed by either acid or base. libretexts.orglmu.edusavemyexams.com The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. numberanalytics.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A nucleophilic attack by water then occurs, leading to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate. chemistrysteps.com Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion which is then protonated by water. libretexts.orgchemistrysteps.com Tautomerization yields the amide, which is further hydrolyzed by the base to a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid. savemyexams.com

A patent application describes a process where a derivative of this compound is hydrolyzed under acidic conditions, such as in the presence of hydrochloric acid solution at temperatures ranging from room temperature to reflux, to produce the corresponding carboxylic acid. nih.gov This highlights the practical application of this transformation.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst Type | General Conditions | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | Amide | Carboxylic Acid |

The nitrile group can be reduced to a primary amine, thereby converting this compound into 1,7-diaminoheptane (B1222138), a valuable diamine monomer. sigmaaldrich.comnih.gov This reduction can be achieved through several synthetic routes, most commonly via catalytic hydrogenation or with chemical hydrides. savemyexams.com

Catalytic hydrogenation involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. savemyexams.com Catalysts such as Raney nickel, platinum, or rhodium are often employed, sometimes under high pressure and temperature. A patent describes a process for the hydrogenation of α,ω-dinitriles, explicitly mentioning the conversion of aminonitriles like this compound to the corresponding diamines. google.com

Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent can effectively reduce nitriles to primary amines. savemyexams.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate which is further reduced to the amine. libretexts.org An aqueous workup step is required to neutralize the reaction and liberate the free amine. libretexts.org

Table 2: Common Reagents for Nitrile Reduction

| Reagent/Catalyst | Solvent | General Conditions | Product |

|---|---|---|---|

| H₂ / Raney Ni | Ethanol (B145695)/Methanol | Elevated temperature and pressure | Primary Amine |

| LiAlH₄ | Dry Ether (e.g., THF, Et₂O) | Anhydrous, followed by aqueous workup | Primary Amine |

The nitrile group can act as a dipolarophile or a 2π component in cycloaddition reactions, providing a route to various nitrogen-containing heterocycles. acs.orgrsc.org While specific examples involving this compound are not extensively documented, the reactivity of other aliphatic nitriles illustrates the potential pathways.

One common example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. rsc.orgkochi-tech.ac.jptandfonline.com In these reactions, the nitrile serves as the two-atom component reacting with the three-atom nitrile oxide dipole. The reaction can be influenced by the electronic properties of both the nitrile and the nitrile oxide. rsc.org Another pathway is the formal [3+2] cycloaddition with donor-acceptor cyclopropanes, which can efficiently form substituted pyrrolines. nih.gov

Additionally, nitriles can participate in [2+2+2] cycloadditions with diynes, catalyzed by transition metals like iridium, to construct pyridine (B92270) rings. acs.org This reaction is versatile and accommodates a wide range of nitriles, including aliphatic ones. acs.org These examples demonstrate the potential of the nitrile moiety within this compound to serve as a synthon for complex heterocyclic structures.

Reactions at the Primary Amine Functionality

The primary amino group in this compound is a potent nucleophile and a base, allowing for a variety of reactions such as alkylation, acylation, and condensation to form a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with electrophiles like alkyl halides and acylating agents.

N-Alkylation involves the reaction of the amine with an alkyl halide. This is a nucleophilic substitution reaction where the amine displaces the halide. wikipedia.org However, the primary amine can be converted to a secondary amine, which can then be further alkylated to a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.org Controlling the reaction to achieve selective mono-alkylation can be challenging and may require specific conditions or a large excess of the amine. wikipedia.org More advanced methods for N-alkylation include the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, offering a more atom-efficient route. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. tubitak.gov.tr This reaction is generally very efficient and proceeds readily. Unlike alkylation, acylation typically stops after the formation of the amide, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing over-acylation. A patent details the condensation of this compound with 3-chloro-6-methyl-dibenzo[c,f] nih.govacs.orgthiazepine-11(6H)-one-5,5-dioxide, which is an example of an alkylation reaction at the primary amine. nih.gov Furthermore, N-acylation is a common strategy for protecting the amine group or for building larger molecular architectures. tubitak.gov.trnih.gov

Table 3: General Reactions at the Primary Amine

| Reaction Type | Electrophile | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (and further alkylated products) |

| N-Acylation | Acid Chloride (R-COCl) | Amide |

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comresearchgate.net

The reaction is typically reversible and is often catalyzed by acid. libretexts.org The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. researchgate.net Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or hygroscopic agents. operachem.com The formation of an imine from this compound would introduce a new point of functionality and is a key transformation in dynamic covalent chemistry and the synthesis of various biologically active molecules.

Intramolecular Cyclization and Ring-Closing Mechanisms (e.g., in lactam formation precursors)

The structure of this compound, possessing both a primary amine and a nitrile group at the termini of a seven-carbon chain, makes it a prime candidate for intramolecular cyclization reactions. The most significant of these is its potential to serve as a precursor for azepan-2-one, commonly known as caprolactam, a seven-membered lactam of immense industrial importance for the production of Nylon-6. rsc.orggoogle.com

The conversion of ω-amino nitriles, such as this compound, to lactams is generally understood to proceed via a two-step mechanism. The initial step involves the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH), forming the corresponding ω-amino acid, in this case, 7-aminoheptanoic acid. This hydrolysis can be catalyzed by acids or bases, or it can be achieved under high-temperature water conditions. rsc.orgpsu.edu

Table 1: Reaction Parameters for the Continuous Synthesis of ε-Caprolactam from 6-Aminocapronitrile in High-Temperature Water rsc.orgpsu.eduresearchgate.net

| Parameter | Value |

| Temperature | 400 °C |

| Pressure | 400 bar |

| Residence Time | < 2 minutes |

| Initial Concentration | 30% (v/v) aqueous solution |

| Conversion of 6-Aminocapronitrile | 94% |

| Yield of ε-Caprolactam | 90% |

This data for 6-aminocapronitrile is presented as a close analog to infer the expected reactivity of this compound under similar conditions.

The cyclization of amino nitriles can also be influenced by various catalysts. For instance, phosphine-catalyzed intramolecular cyclizations of other substituted amino nitriles have been studied, highlighting the role of the catalyst in influencing chemo- and stereoselectivities. rsc.orgrsc.org While not directly studying this compound, these studies provide a framework for understanding how catalysts can direct the cyclization process.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques

The investigation of the reaction mechanisms involved in the cyclization of this compound relies heavily on a combination of spectroscopic and computational methods. These techniques provide detailed insights into the reaction pathways, transition states, and the influence of various parameters on the reaction outcome.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the progress of the cyclization reaction. The disappearance of the characteristic strong absorption band of the nitrile group (C≡N) around 2240 cm⁻¹ and the appearance of a strong carbonyl (C=O) absorption band of the lactam ring around 1650 cm⁻¹ are clear indicators of the reaction's progression. Additionally, changes in the N-H stretching region can provide information about the conversion of the primary amine. Investigations into the cyclization of related nitrile-containing polymers have utilized IR spectroscopy to deconvolute and identify different nitrile environments, such as unreacted, conjugated, and β-amino nitriles. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the starting material, any intermediates like the ω-amino acid, and the final lactam product. In ¹H NMR, the appearance of a broad signal corresponding to the amide proton (N-H) in the lactam, and shifts in the signals of the methylene (B1212753) protons adjacent to the nitrogen and the former nitrile group, confirm the cyclization. ¹³C NMR would show the disappearance of the nitrile carbon signal (around 120 ppm) and the appearance of a carbonyl carbon signal (around 175 ppm).

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely employed to model the reaction mechanism of amino nitrile cyclizations at a molecular level. rsc.orgrsc.org These computational studies can determine the Gibbs free energy barriers for different potential reaction pathways, helping to identify the most favorable mechanism. For example, in related systems, DFT has been used to compare the feasibility of different cyclization modes (e.g., 5-endo-trig vs. 5-exo-trig) and to understand the origins of stereoselectivity. rsc.orgrsc.org Such calculations can elucidate the structure of transition states and the role of catalysts in lowering the activation energy of specific steps. For the cyclization of this compound, DFT could be used to model the initial hydrolysis of the nitrile group and the subsequent intramolecular amide bond formation, providing a detailed energy profile of the entire process.

By combining the empirical data from spectroscopic analysis with the theoretical insights from computational modeling, a comprehensive understanding of the chemical reactivity and mechanistic details of this compound's intramolecular cyclization can be achieved.

Strategic Applications of 7 Aminoheptanenitrile in Chemical Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

7-Aminoheptanenitrile serves as a versatile building block in the creation of intricate organic molecules, finding applications in pharmaceuticals, agriculture, and the production of specialized chemicals. Its bifunctional nature, possessing both an amino group and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.

Precursor for Advanced Pharmaceutical Intermediates (e.g., Tianeptine Synthesis)

A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. evonik.comarkema.com One of the most notable examples is in the production of Tianeptine, an atypical antidepressant. nih.govwikipedia.org In an alternative process for preparing Tianeptine, this compound is condensed with a chlorinated dibenzothiazepine derivative. google.comgoogleapis.com This reaction forms a crucial cyano intermediate which is then hydrolyzed under acidic or basic conditions to yield Tianeptine. googleapis.com This method is highlighted as a commercially viable process that can lead to improved yields. google.comgoogleapis.com

The reaction sequence can be summarized as follows:

Condensation: 3-Chloro-6-methyl-dibenzo[c,f] google.comgoogleapis.comthiazepin-11(6H)-one-5,5-dioxide is first reduced to an alcohol and then chlorinated. This resulting compound is condensed with this compound. This step can be performed with or without a solvent and in the presence or absence of a base, at temperatures ranging from 10-130°C. googleapis.com

Hydrolysis: The resulting cyano intermediate (a compound of Formula-V in the patented process) is then hydrolyzed. This hydrolysis can be partial, leading to an amido compound, which is then further hydrolyzed to produce Tianeptine. google.comgoogleapis.com

This synthetic route underscores the importance of this compound in constructing the complex molecular architecture of Tianeptine. nih.govwikipedia.org

Role in Agrochemical Development

While specific examples of commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to agrochemical design. The development of new agrochemicals is a complex process, often focusing on creating molecules with specific biological activity and favorable environmental profiles. nih.gov The bifunctional nature of this compound, with its alkyl chain, primary amine, and nitrile group, provides a scaffold that can be elaborated to produce a wide range of potential agrochemical candidates. These could include herbicides, fungicides, or insecticides. The general trend in agrochemical research involves the synthesis and screening of large libraries of compounds, and precursors like this compound are valuable starting materials for generating such diversity. nih.gov

Utility in the Production of Dyes and Photographic Chemicals

The chemical structure of this compound also suggests its potential utility in the synthesis of dyes and photographic chemicals. The primary amine can be diazotized and coupled to various aromatic compounds to form azo dyes, a large and important class of colorants. The long alkyl chain could be used to impart specific solubility properties or to act as a spacer in more complex dye structures. In the context of photographic chemicals, compounds with amino and nitrile functionalities can serve as precursors for developing agents, stabilizers, or other additives that modulate the photographic process.

Fundamental Contributions to Polymer Chemistry and Macromolecular Science

This compound is a significant compound in the field of polymer chemistry, primarily due to its role as a monomeric unit and as a precursor to important polymers like nylons. google.com

Monomeric and Co-monomeric Applications in Polymerization

A monomer is a molecule that can react with other monomer molecules to form a larger polymer chain. wikipedia.org this compound, with its reactive amino and nitrile groups, can participate in polymerization reactions. It can be used as a homopolymer, where it polymerizes with itself, or as a comonomer, where it is incorporated into a polymer chain with other different monomers. wikipedia.orgtaylorandfrancis.com The use of comonomers allows for the modification of polymer properties to suit specific applications. wikipedia.org For instance, the incorporation of this compound into a polymer backbone could influence properties such as flexibility, dyeability, and moisture absorption due to the presence of the polar amine group and the length of the heptyl chain.

Precursor for Nylon Precursors and Cyclic Lactams (e.g., Caprolactam)

One of the most significant applications of this compound in polymer science is its role as a precursor to nylon and its intermediates. google.com Nylons are a family of synthetic polymers known for their strength, durability, and resistance to abrasion. wikipedia.org They are formed from the polymerization of diamines and dicarboxylic acids, or from the ring-opening polymerization of lactams. wikipedia.org

This compound can be converted to 7-aminoheptanoic acid, which can then be cyclized to form the corresponding lactam. This lactam is a larger ring analogue of caprolactam, the monomer used to produce Nylon 6. valcogroup-valves.comwikipedia.org The synthesis of caprolactam often involves the Beckmann rearrangement of cyclohexanone (B45756) oxime. valcogroup-valves.comatamankimya.com Similarly, aminonitriles like this compound can be precursors in alternative routes to lactams. The ability to generate different lactams is crucial for producing a variety of nylons with distinct properties.

The general process for converting an aminonitrile to a lactam involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular condensation to form the cyclic amide (lactam).

| Precursor | Intermediate | Final Product |

| This compound | 7-Aminoheptanoic acid | Corresponding Lactam |

| Cyclohexanone Oxime | - | Caprolactam (for Nylon 6) |

This table illustrates the parallel pathways to lactam formation, highlighting the role of this compound as a precursor in a manner analogous to the industrial synthesis of caprolactam.

Incorporation into Functional Polymers and Composites

The derivatives of this compound are principally used in the synthesis of polyamides, a class of polymers known for their excellent mechanical and thermal properties. ontosight.ai

Polymerization into Polyamides (Nylon 7): The most direct application in polymer science is the polycondensation of 7-aminoheptanoic acid to produce Nylon 7. google.comchegg.com This homopolymer is part of the nylon family, designated by the single number '7' which indicates that it is formed from a single monomer containing seven carbon atoms. google.comwikipedia.org The polymerization can be achieved by heating 7-aminoheptanoic acid or its esters. google.comgoogle.com Nylon 7 is noted for having properties that can be comparable or superior to more common polyamides like Nylon 6 and Nylon 6,6, including a higher melting temperature and reduced water absorption, which enhances its dimensional stability. google.comlsrpf.com These characteristics make it a valuable material for applications in textiles, automotive components, and industrial machinery parts. ontosight.aibyjus.com

Use of 1,7-Diaminoheptane (B1222138) as a Monomer and Cross-linker: The reduction of this compound yields 1,7-diaminoheptane (also known as heptamethylenediamine), a linear aliphatic diamine. ontosight.ai This bifunctional monomer is a crucial component in the synthesis of various polyamides and copolyamides. ontosight.ai It can be reacted with dicarboxylic acids to form "Nylon X,Y" type polymers. wikipedia.org Its two terminal amine groups also allow it to function as a cross-linking agent, enhancing the mechanical properties and durability of polymer networks. smolecule.com This makes it a key ingredient for producing flexible and high-strength polyamides and as a curing agent for epoxy resins. labmartgh.com

Below is a comparative table of properties for Nylon 7 and other common polyamides.

| Property | Nylon 7 | Nylon 6 | Nylon 6,6 |

| Monomer(s) | 7-aminoheptanoic acid | ε-caprolactam | Hexamethylenediamine, Adipic acid |

| Melting Point (°C) | ~223 | ~215-220 | ~255-265 |

| Water Absorption (24h, %) | Lower than Nylon 6/6,6 | ~1.3-1.9 | ~1.0-1.5 |

| Key Advantages | Good thermal stability, lower moisture absorption. google.com | Good balance of properties, processability. nih.gov | High mechanical strength, stiffness, and thermal stability. lsrpf.commachinemfg.com |

| Common Applications | Textiles, automotive parts, industrial components, films. google.comontosight.ai | Fibers, engineering plastics, films, automotive parts. lsrpf.combyjus.com | Gears, bearings, automotive engine parts, electrical connectors. lsrpf.commisumi-ec.com |

This table is generated based on data from multiple sources. google.comwikipedia.orggoogle.comlsrpf.comontosight.aibyjus.comnih.govmachinemfg.commisumi-ec.com

Design of Advanced Material Systems (e.g., Biomimetic Polymers, Electrolytes for Energy Storage)

The derivative 1,7-diaminoheptane is increasingly being explored for its role in creating sophisticated materials with tailored functionalities for biomedical and electronic applications. labmartgh.comsigmaaldrich.com

Biomimetic and Biomedical Polymers: In the field of biomaterials, 1,7-diaminoheptane is utilized in the synthesis of novel hydrogels with biomimetic properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Research has demonstrated its use in creating pH-responsive aminated alginate derivatives. sigmaaldrich.comsigmaaldrich.com These hydrogels can respond to changes in their environment, making them ideal candidates for advanced applications like tissue engineering and controlled drug delivery systems, where they can promote cell growth or release therapeutic agents in a targeted manner. sigmaaldrich.comsigmaaldrich.com The bifunctional nature of 1,7-diaminoheptane allows it to act as a cross-linker, imparting structural integrity to the hydrogel network while the amine groups provide pH sensitivity. labmartgh.com

Advanced Functional Materials for Optoelectronics: A notable application of 1,7-diaminoheptane is in the development of advanced materials for optoelectronics. labmartgh.com It has been incorporated into hybrid perovskites, where it has been shown to enhance broadband photoluminescence. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This improvement in light-emitting properties is significant for the development of new technologies for more efficient lighting and displays. sigmaaldrich.comsigmaaldrich.com

The following table summarizes the advanced applications of 1,7-diaminoheptane.

| Application Area | Material System | Role of 1,7-Diaminoheptane | Resulting Functionality |

| Biomedical / Biomimetic | pH-Responsive Hydrogels (Aminated Alginate) | Cross-linker and functionalizing agent | Creates a network that responds to pH changes, enabling targeted drug delivery and support for tissue engineering. sigmaaldrich.comsigmaaldrich.com |

| Optoelectronics | Hybrid Perovskites | Incorporated into the material structure | Enhances broadband photoluminescence for more efficient light emission technologies. sigmaaldrich.comsigmaaldrich.com |

This table is generated based on data from multiple sources. sigmaaldrich.comsigmaaldrich.com

Other Specialized Synthetic Pathways and Materials Applications

Beyond its role in mainstream polyamide production, the derivatives of this compound are employed in several specialized chemical and materials science contexts.

Sustainable Synthetic Routes: Environmentally friendly methods for producing Nylon 7 are being developed using 7-aminoheptanoic acid derived from biomass. google.com This pathway can utilize waste stream products, such as those from lignocellulosic biomass, offering a more sustainable and potentially cost-effective alternative to petrochemical-based production routes. google.com

Specialty Polyamides: 1,7-diaminoheptane is used in the preparation of semi-aromatic copolymerized polyamides, which combine the properties of aliphatic and aromatic components to achieve specific performance characteristics. Furthermore, optically active polyamides have been synthesized from methyl-substituted 7-aminoheptanoic acids, creating crystalline polymers with unique optical properties. acs.org

Biochemical and Pharmaceutical Linkers: In a different context, protected forms of 7-aminoheptanoic acid, such as Boc-7-aminoheptanoic acid and Fmoc-7-aminoheptanoic acid, serve as important tools in biochemical synthesis. broadpharm.combroadpharm.com They are used as aliphatic linkers in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and in solid-phase peptide synthesis. broadpharm.combroadpharm.com The seven-carbon chain provides specific spacing and flexibility within these larger molecular constructs. broadpharm.com

Role of 7 Aminoheptanenitrile in Select Biochemical Research Contexts

Identification and Analysis as a Fragment in In Vitro Metabolic Studies

The relevance of 7-aminoheptanenitrile in biochemical research is primarily centered on its appearance as a fragment in the analysis of larger, more complex molecules, particularly within the context of in vitro drug metabolism and bioanalytical mass spectrometry.

Characterization as a Product Ion in Mass Spectrometry-Based Metabolomic Profiling

In the realm of mass spectrometry, a powerful analytical technique used to identify and quantify molecules, this compound has been identified as a characteristic product ion. Product ions, also known as fragment ions, are formed when a larger molecule, referred to as the precursor ion, breaks apart within the mass spectrometer. The pattern of fragmentation provides valuable information about the structure of the original molecule.

The process of tandem mass spectrometry involves multiple stages of mass analysis. ekb.eg In a typical experiment, precursor ions are selected in the first stage, fragmented in a collision cell, and the resulting product ions are analyzed in the second stage. ekb.eg The generation of a product ion spectrum, which is a plot of the relative abundance of these fragment ions, serves as a molecular fingerprint that can be used for identification and structural confirmation. ekb.eg

Table 1: Mass Spectrometry Data for this compound as a Product Ion

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Identity of Neutral Loss |

| 263.14 | 137.19 | 126 | This compound |

Assessment of its Formation in In Vitro Hepatic Microsomal Metabolism of Complex Compounds

In vitro hepatic microsomal metabolism studies are a cornerstone of drug discovery and development, providing insights into how a potential drug candidate is broken down by liver enzymes. mdpi.com These studies utilize microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. mdpi.comanalis.com.my

The appearance of this compound as a fragment in mass spectrometric analysis is directly linked to the metabolic fate of the parent compound from which it originates. In the aforementioned study of novel bifunctional compounds targeting α-synuclein, the parent molecules were incubated with human, mouse, and rat liver microsomes to assess their metabolic stability. rasayanjournal.co.in The identification of metabolites was carried out using high-resolution mass spectrometry. rasayanjournal.co.in The fragmentation of one of the metabolites resulted in the characteristic loss of this compound, confirming the presence of this structural unit within the metabolite. Current time information in Bangalore, IN. This indicates that the portion of the parent molecule corresponding to this compound remained intact after the initial metabolic transformations.

These in vitro metabolism studies are crucial for predicting the in vivo behavior of a drug. uni-mainz.de By understanding the metabolic pathways and identifying the resulting metabolites, researchers can anticipate potential issues such as rapid clearance, formation of toxic byproducts, or drug-drug interactions. The identification of fragments like this compound in the metabolic profile of a larger molecule aids in building a comprehensive picture of its biotransformation. rasayanjournal.co.in

Investigations into its Molecular Interactions within Defined In Vitro Biological Systems

There is a lack of published research detailing specific investigations into the molecular interactions of this compound itself within defined in vitro biological systems. Studies of this nature would typically involve techniques such as binding assays to determine if the compound interacts with specific proteins, enzymes, or receptors, or in vitro cell-based assays to assess any biological response it might elicit on its own. The available information focuses on its role as a fragment of larger molecules, and there is no evidence to suggest it has been a subject of independent study for its own potential biological interactions.

Advanced Analytical Methodologies for the Characterization and Detection of 7 Aminoheptanenitrile

High-Resolution Mass Spectrometry for Structural Confirmation and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of novel compounds and for quantitative studies. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often at the sub-parts-per-million (ppm) level. longdom.orgthermofisher.com

For 7-aminoheptanenitrile, HRMS provides an extremely accurate mass measurement of its molecular ion. This allows for the determination of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. longdom.org By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confidently confirmed. For example, the protonated molecule of this compound ([C7H14N2]+H+) would be analyzed to confirm its elemental composition of C7H15N2.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information. The molecular ion is isolated, fragmented, and the resulting fragment ions are mass-analyzed with high resolution. researchgate.net The fragmentation pattern serves as a structural fingerprint, revealing characteristic losses and fragments that correspond to the aliphatic chain, the amino group, and the nitrile function of this compound.

In quantitative analysis, the high resolution of HRMS allows for the separation of the analyte signal from isobaric interferences that may be present in a complex sample matrix, leading to enhanced selectivity and sensitivity. thermofisher.com This capability is crucial for accurately quantifying low levels of this compound in various samples.

Table 1: HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C7H14N2 |

| Adduct | [M+H]+ |

| Ion Formula | [C7H15N2]+ |

| Calculated Exact Mass | 127.1230 |

| Measured Exact Mass (Hypothetical) | 127.1232 |

| Mass Error (Hypothetical) | 1.57 ppm |

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Separation and Identification in Complex Mixtures

Chromatography is indispensable for the separation of this compound from complex mixtures prior to its identification and quantification. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's properties and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nist.gov Due to the presence of a polar primary amine group, this compound has limited volatility and may exhibit poor chromatographic peak shape on standard nonpolar GC columns. Therefore, a derivatization step is typically required to enhance its volatility and thermal stability. nih.govnih.gov Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., propyl chloroformate), which replace the active hydrogens on the amino group with less polar functional groups. nist.govnih.gov Following separation on the GC column, the eluted derivative is ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison to spectral libraries. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal technique for the direct analysis of this compound without derivatization. nih.govresearchgate.net Reversed-phase liquid chromatography (RP-LC) can be used, where the separation is based on the compound's polarity. researchgate.net Given its polar nature, careful selection of the mobile phase composition and column chemistry is necessary to achieve adequate retention and separation. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable LC mode for highly polar compounds. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that usually produces the protonated molecular ion [M+H]+ with minimal fragmentation. mdpi.com Coupling LC with tandem mass spectrometry (LC-MS/MS) allows for highly selective and sensitive quantification using methods like selected reaction monitoring (SRM), making it the gold standard for bioanalysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. uobasrah.edu.iqsemanticscholar.org Through one-dimensional (1D) experiments like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC), the complete chemical structure of this compound can be determined by mapping the connectivity of all hydrogen and carbon atoms. scispace.com

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern). youtube.comyoutube.com For this compound, distinct signals would be expected for the protons on the carbon adjacent to the amino group, the protons on the carbon adjacent to the nitrile group, the protons of the intervening methylene (B1212753) groups, and the protons of the amino group itself. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six methylene carbons in the aliphatic chain and the carbon of the nitrile group. The chemical shifts of the carbons are influenced by their local electronic environment, allowing for their assignment. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm, multiplicity, integration) | ¹³C Chemical Shift (ppm) |

| H₂N -CH₂- (C1) | ~2.7 (t, 2H) | ~42 |

| -CH₂- (C2) | ~1.5 (quint, 2H) | ~33 |

| -CH₂- (C3) | ~1.4 (m, 2H) | ~26 |

| -CH₂- (C4) | ~1.3 (m, 2H) | ~29 |

| -CH₂- (C5) | ~1.4 (m, 2H) | ~25 |

| -CH₂-C N (C6) | ~2.3 (t, 2H) | ~17 |

| -C N (C7) | - | ~119 |

| H₂ N- | ~1.2 (s, 2H, broad) | - |

| Note: Predicted values are estimates. Actual values may vary. Multiplicity: s=singlet, t=triplet, quint=quintet, m=multiplet. |

Spectroscopic Techniques (e.g., IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule based on their characteristic vibrational frequencies. uobasrah.edu.iqstudymind.co.uk These methods are complementary and provide a spectroscopic fingerprint of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.org For this compound, the IR spectrum would clearly show characteristic absorption bands for its two key functional groups. The primary amine (-NH₂) group typically exhibits two sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.org A broad N-H bending vibration may also be observed around 1600 cm⁻¹. The nitrile (-C≡N) functional group gives rise to a sharp and intense absorption band in the 2260-2220 cm⁻¹ region, which is a highly characteristic and easily identifiable peak. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov While the N-H stretches of the amine group are often weak in Raman spectra, the C≡N triple bond of the nitrile group typically produces a strong and sharp Raman scattering band, complementing the IR data. nih.gov The aliphatic C-H and C-C bonds will also show characteristic signals in both IR and Raman spectra. researchgate.net The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, confirming its bifunctional nature.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H stretch (asymmetric & symmetric) | 3500 - 3300 | 3500 - 3300 | Medium (IR), Weak (Raman) |

| Amine (-NH₂) | N-H bend (scissoring) | 1650 - 1580 | 1650 - 1580 | Medium to Strong (IR) |

| Nitrile (-C≡N) | C≡N stretch | 2260 - 2220 | 2260 - 2220 | Strong, Sharp (IR & Raman) |

| Alkane (-CH₂-) | C-H stretch (asymmetric & symmetric) | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |

| Alkane (-CH₂-) | C-H bend (scissoring) | ~1465 | ~1465 | Medium (IR) |

Future Perspectives and Emerging Research Directions for 7 Aminoheptanenitrile

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 7-aminoheptanenitrile is geared towards greener and more efficient methodologies that minimize waste and energy consumption. Traditional multi-step syntheses are likely to be supplanted by more elegant and atom-economical approaches. One promising avenue is the selective catalytic hydrogenation of pimelonitrile, where one of the two nitrile groups is reduced to a primary amine. Achieving high selectivity in this transformation is a significant challenge, as over-reduction to the corresponding diamine can occur. Future research will likely focus on the design of highly selective heterogeneous catalysts, potentially based on finely tuned bimetallic nanoparticles or supported metal complexes, to favor the formation of the desired aminonitrile. researchgate.netresearchgate.netgoogle.comrsc.orgbme.hunih.gov

Another area of active investigation is the development of biocatalytic routes. The use of enzymes, such as nitrilases or nitrile reductases, could offer unparalleled selectivity under mild reaction conditions. nih.gov Advances in enzyme engineering and directed evolution may lead to the development of bespoke biocatalysts capable of efficiently converting suitable precursors to this compound. The Strecker reaction, a classic method for synthesizing α-aminonitriles, may also be adapted for the synthesis of ω-aminonitriles through innovative catalytic systems that operate under environmentally benign conditions, such as in water. nih.govresearchgate.net The development of greener alternatives to traditional cyanide sources is also a key aspect of this research. nih.govresearchgate.net

Exploration of Novel Catalytic Transformations and Applications

The unique combination of a nucleophilic amino group and an electrophilic nitrile moiety in this compound opens up a wide array of possibilities for novel catalytic transformations. The selective hydrogenation of the nitrile group to a primary amine is a key transformation, and research is ongoing to develop catalysts that can achieve this with high efficiency and selectivity, avoiding the formation of secondary and tertiary amines. researchgate.netbme.husemanticscholar.org Electrocatalytic hydrogenation is emerging as a sustainable alternative, offering the potential for amine synthesis powered by renewable electricity. nsf.gov

Beyond reduction, the nitrile group can be transformed into other valuable functional groups, such as amides, carboxylic acids, and heterocycles, through catalytic hydrolysis or cycloaddition reactions. The presence of the amino group in the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures like lactams, which are important motifs in medicinal chemistry. Future research will likely explore the use of synergistic catalytic systems that can activate both the amino and nitrile groups simultaneously to facilitate complex transformations in a single step. nih.gov

Integration into Smart Materials and Advanced Functional Systems

The long aliphatic chain and the presence of two reactive functional groups make this compound an attractive candidate for the synthesis of advanced polymers and smart materials. As a monomer, it can be used in polymerization reactions to create novel polyamides or other functional polymers. The amino groups in the polymer backbone can impart stimuli-responsive properties, such as pH or temperature sensitivity, making these materials suitable for applications in drug delivery, sensors, and actuators. rsc.org

The ability to precisely control the hydropathy of polymers by incorporating amino acid-derived monomers suggests that this compound could be used to fine-tune the properties of thermoresponsive polymers. rsc.org Furthermore, the nitrile groups can serve as handles for post-polymerization modification, allowing for the covalent attachment of other functional molecules, such as fluorescent dyes, cross-linking agents, or bioactive compounds. This would enable the creation of highly tailored materials with specific properties for advanced applications in biomedical engineering and nanotechnology.

Deeper Computational and Experimental Mechanistic Elucidation of Reactivity

A thorough understanding of the reactivity of this compound at a molecular level is crucial for the rational design of new synthetic routes and applications. Computational modeling, particularly using density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. nih.govelsevierpure.comresearchgate.net Such studies can help to predict reaction pathways, transition state energies, and the influence of catalysts on the reaction mechanism.

For instance, computational analysis can be employed to investigate the intramolecular interactions between the amino and nitrile groups and how these interactions affect the molecule's conformation and reactivity. nih.govresearchgate.net This knowledge can then be used to design experiments that favor specific reaction outcomes. Experimental techniques, such as in-situ spectroscopy and kinetic studies, will continue to play a vital role in validating theoretical predictions and providing a detailed picture of the reaction mechanisms. A deeper understanding of the mechanism of nitrile hydrogenation on different metal surfaces, for example, can lead to the development of more selective and efficient catalysts. researchgate.net

Synergistic Research within Multidisciplinary Scientific Domains

The full potential of this compound will be realized through collaborative research efforts that span multiple scientific disciplines. In medicinal chemistry, its use as a scaffold for the synthesis of novel bioactive compounds is an area of growing interest. The flexible seven-carbon linker can be used to position pharmacophores at optimal distances for interaction with biological targets.

In the field of prebiotic chemistry, aminonitriles are considered key precursors to amino acids and peptides. nih.gov The study of the reactions of this compound under simulated prebiotic conditions could provide insights into the origins of life. The intersection of polymer chemistry, materials science, and biology will be crucial for the development of biocompatible and biodegradable materials derived from this compound for applications in tissue engineering and regenerative medicine. This synergistic approach, combining expertise from different fields, will undoubtedly accelerate the discovery of new and exciting applications for this versatile molecule.

Q & A

Q. What are the recommended synthetic routes for 7-aminoheptanenitrile, and how can purity be validated experimentally?

this compound can be synthesized via nitrile alkylation or reductive amination of heptane nitrile precursors. A common approach involves the reaction of 7-bromoheptanenitrile with ammonia under controlled pH and temperature conditions . To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) and confirm structural integrity using H/C NMR (δ: 2.3–2.7 ppm for nitrile protons, 1.4–1.6 ppm for methylene groups adjacent to the amine) . Mass spectrometry (MS) with electron ionization (EI) at 70 eV can confirm molecular ion peaks (expected m/z: 138 for [M+H]) .

Q. Table 1: Key Characterization Techniques

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its nitrile and amine functional groups, this compound poses inhalation and dermal hazards. Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers under nitrogen to prevent oxidation . Emergency protocols should include immediate rinsing with water for skin contact and administration of amyl nitrite in case of cyanide exposure (though risk is low under standard conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or spectroscopic anomalies?

Contradictions often arise from side reactions (e.g., over-alkylation) or instrumental artifacts. Systematic approaches include:

- Replicate experiments : Compare results across independent trials to identify outliers .

- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for amine detection at 3300–3500 cm) to confirm NMR findings .

- Error analysis : Quantify uncertainties in HPLC retention times (±0.1 min) or NMR integration ratios (±5%) .

Q. Table 2: Common Data Contradictions and Solutions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic attack on the nitrile group . Pair these with molecular dynamics (MD) simulations to predict solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics . Validate predictions experimentally using kinetic studies (e.g., monitoring nitrile conversion via FTIR) .

Q. How can this compound be integrated into multi-step syntheses of complex amines or heterocycles?

The compound serves as a versatile intermediate:

- Amine functionalization : React with aldehydes to form Schiff bases (monitored by H NMR at δ: 8.3 ppm for imine protons) .

- Heterocycle synthesis : Cyclize with thiourea under acidic conditions to yield thiazole derivatives . Optimize stepwise protocols using Design of Experiments (DoE) to minimize side products .

Q. What strategies enhance the stability of this compound during long-term storage?

Stabilize against hydrolysis and oxidation by:

- Storage conditions : –20°C under argon, with desiccants (silica gel) .

- Additives : Include 0.1% (w/v) butylated hydroxytoluene (BHT) to inhibit free radical formation .

- Periodic testing : Monitor purity via HPLC every 3 months to detect degradation (retention time shifts >0.5 min indicate instability) .

Methodological Guidance

- Data reporting : Follow ICH guidelines for documenting synthetic protocols and analytical results, including statistical confidence intervals (e.g., yield ±2%) .

- Ethical compliance : For pharmacological studies, ensure non-clinical data aligns with ICH S7A guidelines for safety pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.